5-Iodo-1-pentyne
Overview
Description
5-Iodo-1-pentyne is an organic compound with the molecular formula C5H7I. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of an iodine atom attached to the terminal carbon of the alkyne chain makes this compound unique and useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodo-1-pentyne can be synthesized through various methods. One common method involves the reaction of 1-pentyne with iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an iodoalkyne intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve higher yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-pentyne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted alkynes.
Addition Reactions: The triple bond can participate in addition reactions with various reagents, such as hydrogen halides, to form haloalkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions typically occur under mild conditions.
Addition Reactions: Reagents such as hydrogen chloride, hydrogen bromide, and other halogens are used. These reactions often require the presence of a catalyst or specific reaction conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
Substitution Reactions: Substituted alkynes with various functional groups.
Addition Reactions: Haloalkenes and dihaloalkanes.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Scientific Research Applications
5-Iodo-1-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Derivatives of this compound have been investigated for their potential anticancer properties and other therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can act as a leaving group in substitution reactions, while the triple bond can undergo addition and oxidation reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-pentyne
- 5-Chloro-1-pentyne
- 6-Iodo-1-hexyne
- 4-Bromo-1-butyne
Uniqueness
5-Iodo-1-pentyne is unique due to the specific positioning of the iodine atom and the carbon-carbon triple bond. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-iodopent-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFYZRHGUPLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452115 | |
Record name | 5-Iodo-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2468-55-5 | |
Record name | 5-Iodo-1-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-1-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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